3-O-MethylduchesideA

Tyrosinase Inhibition Cosmeceuticals Skin Lightening

3-O-Methylducheside A (CAS: 62218-23-9), systematically known as 3,3′-Di-O-methylellagic acid 4′-O-β-D-xylopyranoside, is a hydrolyzable tannin-class phenolic compound (C21H18O12, MW 462.4 g/mol). As a natural product isolated from species including Miconia myriantha and Potentilla argentea, it serves as a reference standard and bioactive small molecule in life science research.

Molecular Formula C21H18O12
Molecular Weight 462.4 g/mol
Cat. No. B12055098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-O-MethylduchesideA
Molecular FormulaC21H18O12
Molecular Weight462.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)OC)OC5C(C(C(CO5)O)O)O)O
InChIInChI=1S/C21H18O12/c1-28-15-8(22)3-6-11-12-7(20(27)32-17(11)15)4-10(16(29-2)18(12)33-19(6)26)31-21-14(25)13(24)9(23)5-30-21/h3-4,9,13-14,21-25H,5H2,1-2H3/t9-,13+,14-,21+/m1/s1
InChIKeyUDWUZPSSUIWBKB-LAPUEANGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-O-Methylducheside A (62218-23-9): A Standardized Ellagic Acid Glycoside with Validated Multi-Target Enzyme Inhibition


3-O-Methylducheside A (CAS: 62218-23-9), systematically known as 3,3′-Di-O-methylellagic acid 4′-O-β-D-xylopyranoside, is a hydrolyzable tannin-class phenolic compound (C21H18O12, MW 462.4 g/mol) . As a natural product isolated from species including Miconia myriantha and Potentilla argentea, it serves as a reference standard and bioactive small molecule in life science research . Critically, this compound is not a generic ellagic acid derivative; its specific xylopyranoside glycosylation and dual methoxy substitutions confer a distinct pharmacological fingerprint, which is essential for selecting the correct tool compound for enzyme inhibition, antimicrobial, and antioxidant studies .

Why Procurement of 3-O-Methylducheside A Requires Precise Identity Verification: Functional Divergence from Core Ellagic Acid Analogs


Procurement decisions cannot rely on generic 'ellagic acid derivative' classification, as small structural variations—specifically the 4'-O-β-D-xylopyranoside moiety and the 3,3'-O-dimethylation pattern of 3-O-Methylducheside A—produce significant, quantifiable differences in enzyme inhibition potency, selectivity, and mechanism. For instance, 3-O-Methylducheside A exhibits non-competitive inhibition of α-glucosidase with a Ki of 7.8 µM, a property not shared by its aglycone ellagic acid (Ki 68.3 µM, mixed-type) or 3,3′-di-O-methylellagic acid (Ki 50.0 µM, non-competitive) [1]. Furthermore, its tyrosinase inhibitory activity (IC50 36.3 µg/mL) significantly outperforms the widely used cosmetic ingredient arbutin (IC50 67.2 µg/mL), underscoring that structural analogues are not functionally interchangeable in enzyme inhibition assays [2]. This evidence mandates precise compound specification to ensure reproducible and meaningful research outcomes.

Quantitative Differentiation of 3-O-Methylducheside A: A Comparative Evidence Guide for Scientific Selection


Superior Tyrosinase Inhibition: A Direct Head-to-Head Comparison with Arbutin

In a direct comparative study of compounds isolated from Cleyera japonica, 3-O-Methylducheside A (referred to as compound 4) demonstrated significantly higher potency as a tyrosinase inhibitor than the positive control arbutin [1]. This establishes a clear functional advantage for the target compound in skin-related bioactivity screens.

Tyrosinase Inhibition Cosmeceuticals Skin Lightening

Differentiated α-Glucosidase Inhibition: Potency and Unique Non-Competitive Mechanism

In a study isolating polyphenols from Caesalpinia paraguariensis, 3-O-Methylducheside A (compound 5) was evaluated against yeast α-glucosidase alongside several ellagic acid derivatives [1]. It exhibited an IC50 of 5.20 µM, which was an order of magnitude more potent than a group of ellagic acid derivatives (IC50 range 65-263 µM). Crucially, it displayed non-competitive inhibition with a Ki of 7.8 µM, a kinetic profile distinct from the aglycone ellagic acid (Ki 68.3 µM, mixed-type) and 3,3′-O-dimethylellagic acid (Ki 50.0 µM, non-competitive).

α-Glucosidase Inhibition Antidiabetic Enzyme Kinetics

Antioxidant Potential via DPPH Radical Scavenging: Class-Level Comparison within Cleyera japonica

The antioxidant capacity of 3-O-Methylducheside A was assessed in a DPPH radical scavenging assay alongside other isolates from Cleyera japonica [1]. The target compound demonstrated an SC50 value of 123.3 μg/mL. While this activity is lower than some co-isolated compounds like aviculin (SC50 58.1 μg/mL), it provides a quantifiable baseline for its antioxidant potential and allows for direct comparison with the positive control BHT (SC50 89.0 μg/mL).

Antioxidant DPPH Radical Scavenging Oxidative Stress

Inhibition of Candida albicans Secreted Aspartic Proteases: A Quantitative Antimicrobial Baseline

In a targeted bioassay-guided fractionation of Miconia myriantha, 3-O-Methylducheside A was found to inhibit secreted aspartic proteases from Candida albicans with an IC50 of 10.5 µM [1]. This activity is directly comparable to another isolated compound from the same study, mattucinol-7-O-[4′',6′'-O-(S)-hexahydroxydiphenoyl]-β-D-glucopyranoside (compound 1), which exhibited an IC50 of 8.4 µM.

Antifungal Candida albicans Protease Inhibition

Procurement-Driven Application Scenarios for 3-O-Methylducheside A Based on Validated Differential Activity


Cosmeceutical Research and Development: Optimizing Tyrosinase Inhibition

Given its direct and superior inhibition of tyrosinase (IC50 36.3 μg/mL) compared to the industry standard arbutin (IC50 67.2 μg/mL) [1], 3-O-Methylducheside A is a prime candidate for skin-lightening and anti-pigmentation research. Procurement for in vitro efficacy screens, formulation studies, and mechanism-of-action investigations related to melanin synthesis is scientifically justified by this quantitative head-to-head data.

Metabolic Disorder Drug Discovery: Investigating Non-Competitive α-Glucosidase Inhibitors

The unique non-competitive inhibition mechanism of 3-O-Methylducheside A against α-glucosidase (Ki 7.8 µM) [2] makes it a critical tool compound for studies focusing on allosteric enzyme regulation. Unlike competitive inhibitors that mimic the natural substrate, this compound's distinct binding mode is valuable for researchers exploring novel pathways for managing postprandial hyperglycemia, particularly when seeking to avoid the limitations of current antidiabetic drugs.

Antifungal Virulence Research: Targeting C. albicans Proteases

For studies investigating novel strategies to combat fungal infections without exerting direct cytotoxic pressure, 3-O-Methylducheside A is a validated inhibitor of Candida albicans secreted aspartic proteases (IC50 10.5 µM) [3]. This specific activity supports its use in research aimed at reducing fungal virulence and pathogenesis, an approach that may help mitigate the development of drug resistance.

Quality Control and Botanical Standardization for Complex Matrices

As a defined reference standard (CAS 62218-23-9) with a characterized bioactivity profile, 3-O-Methylducheside A is essential for the authentication and quantitative analysis of plant extracts known to contain it, such as those from Potentilla argentea or Miconia myriantha . Its procurement ensures accurate and reproducible HPLC-based standardization, which is a regulatory requirement for consistent botanical research and product development.

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